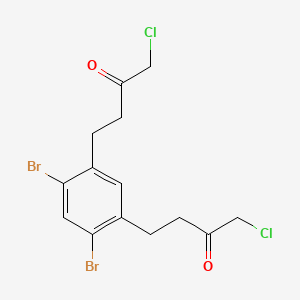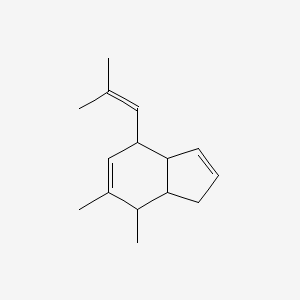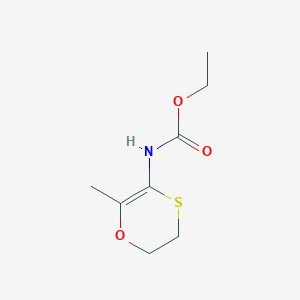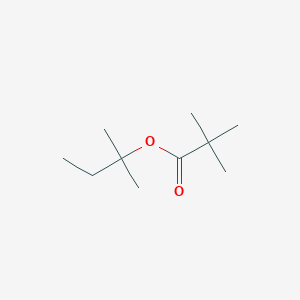
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a thioxanthene core, which is a sulfur-containing tricyclic structure, and a phenyl group substituted with two hydroxyl groups. The chloride ion is associated with the positively charged thioxanthene moiety, forming a salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride typically involves the reaction of a thioxanthene derivative with a phenolic compound under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the thioxanthene core is alkylated with a phenolic compound in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity and yield of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the pure compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The thioxanthene core can be reduced to form dihydrothioxanthene derivatives.
Substitution: The phenyl hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydrothioxanthene derivatives.
Substitution: Alkylated or acylated phenolic compounds.
Applications De Recherche Scientifique
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymers.
Mécanisme D'action
The mechanism of action of 10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride involves its interaction with various molecular targets. The hydroxyl groups on the phenyl ring can scavenge free radicals, providing antioxidant effects. Additionally, the thioxanthene core can interact with cellular proteins and enzymes, modulating their activity and leading to potential therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and enzyme inhibition.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-(2,5-Dihydroxyphenyl)-10H-9-oxa-10-phospha-phenanthrene-10-oxide: Known for its chemical stability and heat resistance.
Dodecahydro-1H-phenalene-2,5,8-triamine: Another compound with a similar core structure but different functional groups.
Uniqueness
10-(2,5-Dihydroxyphenyl)dodecahydro-1H-thioxanthen-10-ium chloride is unique due to its combination of a thioxanthene core and phenolic hydroxyl groups, which confer distinct chemical reactivity and potential biological activity
Propriétés
Numéro CAS |
89706-20-7 |
|---|---|
Formule moléculaire |
C19H27ClO2S |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
2-(2,3,4,4a,5,6,7,8,8a,9,9a,10a-dodecahydro-1H-thioxanthen-10-ium-10-yl)benzene-1,4-diol;chloride |
InChI |
InChI=1S/C19H26O2S.ClH/c20-15-9-10-16(21)19(12-15)22-17-7-3-1-5-13(17)11-14-6-2-4-8-18(14)22;/h9-10,12-14,17-18H,1-8,11H2,(H-,20,21);1H |
Clé InChI |
YHGUTBLQBJIZIM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC3CCCCC3[S+]2C4=C(C=CC(=C4)O)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[(Hexadecyloxy)carbonyl]phenyl 4-nitrobenzoate](/img/structure/B14379859.png)
oxophosphanium](/img/structure/B14379860.png)

![1-Chloro-1-[2-(4-chlorophenyl)ethoxy]-3,3-dimethylbutan-2-one](/img/structure/B14379869.png)
![Pentyl 4-{(Z)-[cyano(phenyl)methylidene]amino}benzoate](/img/structure/B14379873.png)
methanone](/img/structure/B14379875.png)

![3-Bromo-1-[(pentylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14379879.png)

